molecular formula C16H20ClN3O2S2 B2937163 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole CAS No. 941950-97-6

5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole

Cat. No. B2937163
CAS RN: 941950-97-6
M. Wt: 385.93
InChI Key: SEQLVUQDZYEKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-2-(4-ethylpiperazin-1-yl)aniline” is a chemical compound with the CAS Number: 793727-81-8 . It has a molecular weight of 239.75 .


Molecular Structure Analysis

The InChI code for “5-Chloro-2-(4-ethylpiperazin-1-yl)aniline” is 1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8,14H2,1H3 .


Physical And Chemical Properties Analysis

“5-Chloro-2-(4-ethylpiperazin-1-yl)aniline” is a powder that should be stored at 4°C and protected from light .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research demonstrates the use of ethyl piperazine derivatives in microwave-assisted synthesis to create molecules with potential antimicrobial, antilipase, and antiurease activities. The study highlights the versatility of piperazine derivatives in synthesizing compounds with significant biological activities (Başoğlu et al., 2013).

Molecular Structure and Vibrational Spectra Analysis

Another study focuses on the conformational stability, molecular structure, and vibrational spectra of related compounds using Hartree-Fock and density functional theory. This research is crucial for understanding the chemical and physical properties of thiazole derivatives (Taşal & Kumalar, 2010).

Anti-tubercular Evaluation and Molecular Docking Studies

The synthesis of piperazine-pyrimidine-pyrazole hybrid motifs and their evaluation against mycobacterium tuberculosis highlight the potential of thiazole derivatives as antitubercular agents. This study underscores the importance of designing compounds based on their docking scores and MIC values against specific bacterial targets (Vavaiya et al., 2022).

Investigation into Molecular Structure Post-Plasma Treatment

Research on the effects of atmospheric pressure plasma treatments on drug molecules provides insights into the structural changes and potential for creating novel photoproducts. This study exemplifies the application of plasma science in modifying and understanding drug compounds (Tanişli et al., 2018).

Synthesis and Fungicidal Activity

The preparation of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) and their evaluation as fungicides against Rhizoctonia solani demonstrate the agricultural applications of thiazole derivatives. This research highlights the structure-activity relationships crucial for designing effective fungicides (Chen et al., 2000).

Safety and Hazards

The safety data sheet for “5-Chloro-2-(4-ethylpiperazin-1-yl)aniline” indicates that it is dangerous and should be handled with care .

properties

IUPAC Name

5-chloro-2-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S2/c1-3-19-8-10-20(11-9-19)16-18-15(14(17)23-16)24(21,22)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQLVUQDZYEKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole

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